

# Application Note: NMR Structure Elucidation of Triornithine Peptides

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## Compound of Interest

Compound Name: *H-Orn-Orn-Orn-OH*

CAS No.: 40681-82-1

Cat. No.: B1416628

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## Abstract & Scope

Ornithine (Orn) is a non-proteinogenic amino acid frequently found in siderophores (e.g., Fusarinine C), antimicrobial peptides, and peptidomimetics.[1] Unlike Lysine, to which it is structurally similar, Ornithine possesses a shorter side chain (

-amine instead of

-amine), resulting in distinct NMR spectral signatures.

This guide details the structural elucidation of Triornithine, a challenging homopolymer due to severe spectral overlap. We present a self-validating protocol utilizing 2D homonuclear (TOCSY, NOESY) and heteronuclear (HSQC) spectroscopy to resolve the N-terminal, internal, and C-terminal residues.

## Sample Preparation Protocol

Objective: Maximize amide proton resolution and minimize exchange rates.

The success of peptide NMR hinges on pH control. Amide protons (

) exchange rapidly with water at neutral pH.

Parameter	Specification	Causality / Rationale
Solvent	90% / 10%	preserves amide signals; provides the lock signal.
Buffer	20-50 mM Phosphate	Maintains stable pH; phosphate is NMR silent (unlike acetate/citrate).
pH	3.5 – 5.0	Critical: Acidic pH slows amide proton exchange ( ) , ensuring signals are visible for NOESY connectivity.
Concentration	2 – 5 mM	Required for reasonable acquisition times on <sup>13</sup> C- HSQC (natural abundance).
Reference	DSS (0.0 ppm)	Preferred over TMS for aqueous solubility.

## Step-by-Step Prep:

- Dissolve lyophilized Triornithine in 550

L of 90:10

.

- Measure pH using a micro-electrode.

- Adjust pH to 4.5 using dilute

or

.

- Add 10

L of 10 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).

- Transfer to a high-precision 5mm NMR tube.

## Data Acquisition Strategy

For a small peptide like Triornithine (~360 Da), rotational correlation time (

) is short, placing the molecule in the "extreme narrowing" limit.

## Pulse Sequence Workflow



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Figure 1: Experimental workflow. 1D <sup>1</sup>H confirms sample integrity. TOCSY identifies intra-residue protons. NOESY establishes inter-residue connectivity.

## Key Acquisition Parameters

- Water Suppression: Excitation Sculpting or WATERGATE is preferred over Presaturation to avoid attenuating signals near the water resonance (4.7 ppm).
- TOCSY Mixing Time: 60-80 ms. Sufficient to transfer magnetization from to the side-chain terminus ( ) in Ornithine.
- NOESY Mixing Time: 300-500 ms. Small molecules have weak, positive NOEs. Alternatively, use ROESY (200-300 ms) if NOE signals are zero-crossing.

## Assignment Logic: The Ornithine Challenge

Triornithine presents three spin systems that are chemically identical but magnetically distinct due to their position (N-term, Middle, C-term).

## Identifying the Ornithine Spin System

Ornithine is distinguished from Lysine by the chemical shift of the side-chain terminus.

Residue	Side Chain	Terminal Carbon	Terminal Proton Shift (ppm)
Ornithine		(Delta)	~3.00 ppm
Lysine		(Epsilon)	~2.95 ppm (longer chain = more shielding)

TOCSY Pattern: Look for a correlation network starting from the Amide (

ppm)

Alpha (

ppm)

Beta/Gamma (

ppm)

Delta (

ppm).

- Note: The

-protons are triplet-like and distinct from the backbone.

## Sequential Assignment (The Wüthrich Method)

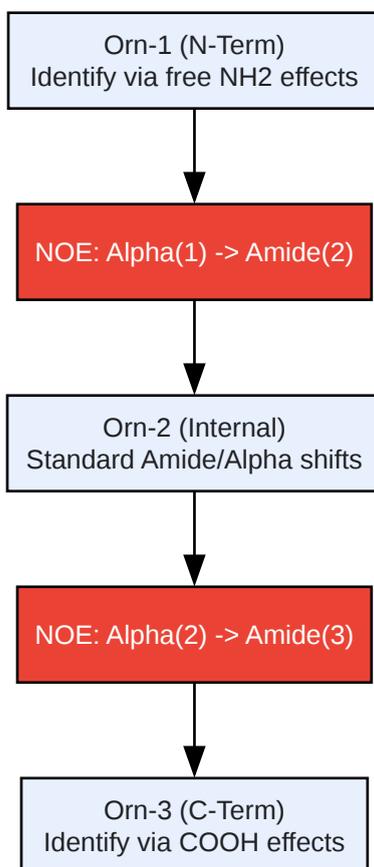
Since all residues are Ornithine, we rely on "End Effects" to distinguish them.

- N-Terminal Orn (Orn-1): The  
-proton and  
-protons are often shifted upfield due to the proximity of the positively charged free amine ( ) if the pH is low, or distinct due to lack of a preceding carbonyl.
- C-Terminal Orn (Orn-3): The free carboxyl group (COOH) usually causes a downfield shift in the  
relative to the middle residue.
- Middle Orn (Orn-2): Typical internal peptide shifts.

Connectivity Logic: Use the

NOE cross-peak.

- Find  
of Orn-1 in TOCSY.
- Look in NOESY at that  
frequency for a correlation to an Amide proton ( ).
- This Amide belongs to Orn-2.



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Figure 2: Sequential assignment strategy. Magnetization is transferred spatially from the alpha-proton of residue (i) to the amide proton of residue (i+1).

## Expected Chemical Shifts (Reference Data)

Values are approximate (pH 4.5, 25°C).

Atom	Orn-1 (N-Term)	Orn-2 (Middle)	Orn-3 (C-Term)
Amide (NH)	N/A (Free )	~8.6 ppm	~8.2 ppm
Alpha (H )	~4.1 ppm	~4.3 ppm	~4.2 ppm
Beta (H )	~1.9 ppm	~1.8 ppm	~1.8 ppm
Delta (H )	~3.0 ppm	~3.0 ppm	~3.0 ppm

Self-Validation Check: If you see an Amide signal for Orn-1, your pH is likely too high (neutral), allowing the N-terminal amine protons to exchange too slowly, or you have a capped peptide (acetylated). For free amine triornithine, Orn-1 has no observable amide in the standard region.

## Troubleshooting & Tips

- Signal Overlap:
  - Issue: The side chain  
  
and  
  
protons often overlap heavily around 1.7–1.9 ppm.
  - Solution: Use <sup>13</sup>C-HSQC.<sup>[2]</sup> The Carbon dimension has much greater dispersion.  
  
(~30 ppm) and  
  
(~25 ppm) are easily resolved even if protons overlap.
- Zero-Quantum Artifacts:
  - Issue: TOCSY spectra show anti-phase interference.

- Solution: Use a z-filtered TOCSY sequence (e.g., dipsi2etgpsi on Bruker systems) to suppress ZQ artifacts.
- Aggregation:
  - Issue: Broad lines.[\[1\]](#)[\[3\]](#)[\[4\]](#)
  - Solution: Triornithine is highly charged (+3 at low pH) and unlikely to aggregate. If broadening occurs, check for paramagnetic impurities or lower the concentration.

## References

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- Bruker.TopSpin Advanced NMR Experiments Guide. (For specific pulse sequence parameters like zgesgp for excitation sculpting). [\[Link\]](#)

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## Sources

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